molecular formula C14H18N2S B15147479 2,2,4,6-Tetramethylquinoline-1-carbothioamide

2,2,4,6-Tetramethylquinoline-1-carbothioamide

Cat. No.: B15147479
M. Wt: 246.37 g/mol
InChI Key: ADWULONDZVJHLM-UHFFFAOYSA-N
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Description

2,2,4,6-Tetramethylquinoline-1-carbothioamide: is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,6-Tetramethylquinoline-1-carbothioamide typically involves the reaction of quinoline derivatives with thiourea or related compounds under specific conditions. One common method includes the use of 2,2,4,6-tetramethylquinoline as a starting material, which is then reacted with thiourea in the presence of a catalyst such as hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the carbothioamide group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2,2,4,6-Tetramethylquinoline-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or other reduced forms.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2,2,4,6-Tetramethylquinoline-1-carbothioamide stands out due to its specific combination of methyl groups and the carbothioamide functional group, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H18N2S

Molecular Weight

246.37 g/mol

IUPAC Name

2,2,4,6-tetramethylquinoline-1-carbothioamide

InChI

InChI=1S/C14H18N2S/c1-9-5-6-12-11(7-9)10(2)8-14(3,4)16(12)13(15)17/h5-8H,1-4H3,(H2,15,17)

InChI Key

ADWULONDZVJHLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=S)N

Origin of Product

United States

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